molecular formula C9H6O2S B1307283 2-Furyl(2-thienyl)methanone CAS No. 20409-51-2

2-Furyl(2-thienyl)methanone

Cat. No. B1307283
CAS RN: 20409-51-2
M. Wt: 178.21 g/mol
InChI Key: LLLCJGKJDFRBPQ-UHFFFAOYSA-N
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Description

“2-Furyl(2-thienyl)methanone” is a chemical compound with the molecular formula C9H6O2S . It has an average mass of 178.208 Da and a mono-isotopic mass of 178.008850 Da . This compound is gaining prominence in various fields of research and industry.


Synthesis Analysis

The synthesis of compounds similar to “2-Furyl(2-thienyl)methanone” has been reported in the literature. For instance, the synthesis of furanyl-functionalised 2,2’:6’,2’’-terpyridines involves the ring closure of 1,5-diketones and cross-coupling reactions . The radical anions of di-2-furyl- (1) and 2-furyl-2-thienyl-methanone (2) have been prepared by electrochemical reduction in dimethylformamide, acetonitrile, and dimethyl sulphoxide .


Molecular Structure Analysis

The molecular structure of “2-Furyl(2-thienyl)methanone” consists of a furyl group (a furan ring) and a thienyl group (a thiophene ring) attached to a methanone group .


Chemical Reactions Analysis

The radical anions of di-2-furyl- (1) and 2-furyl-2-thienyl-methanone (2) have been prepared by electrochemical reduction in dimethylformamide, acetonitrile, and dimethyl sulphoxide . The electron spin resonance (ESR) spectrum of the former has been interpreted in terms of the presence of both trans, trans - and cis, trans -conformers .

Scientific Research Applications

Antibacterial Potential and Cytotoxicity

  • Research has highlighted the synthesis of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives, investigating their antibacterial capabilities along with minimal cytotoxicity, thus suggesting their potential utility as therapeutic agents. The study found that certain derivatives exhibited significant antibacterial activity against both Gram-negative and Gram-positive bacteria, with 2-bromobenzyl group-containing molecules showing promising results, comparable to standard antibiotics like ciprofloxacin (Abbasi et al., 2018).

Chemical Synthesis and Reactions

  • Another area of research involves the chemical reactions of 2-furyl and 2-thienyl derivatives to create novel compounds. For instance, 2-(2-Furyl)- and 2-(2-thienyl)-5-alkyl-4-hydroxy-6H-1,3-oxazin-6-ones have been reacted with guanidine, leading to new triazine derivatives. This work opens pathways for the synthesis of compounds with potential applications in various fields, including pharmaceuticals (Chernov et al., 2015).

Photochemistry and Radical Reactions

  • The photochemistry of 2-(α-furyl)-2-(α-thienyl)hexamethyltrisilane was explored, demonstrating radical reactions upon photolysis. This study provided insights into the behavior of silyl radicals and their stabilization by sulfur atoms, contributing to the understanding of radical reaction mechanisms in organic synthesis (Luo & Zhou, 2001).

Enzyme Inhibition for Alzheimer's Disease

  • Multifunctional amides synthesized from 2-furyl(1-piperazinyl)methanone showed moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their potential as therapeutic agents for Alzheimer's disease. One compound demonstrated significant inhibitory activity against acetyl and butyrylcholinesterase, key enzymes related to the disease's progression, indicating its potential as a template for new drug development (Hassan et al., 2018).

Safety And Hazards

The safety data sheet for similar compounds suggests that they should not be released into the environment . In case of contact, rinse immediately with plenty of water and get medical attention .

properties

IUPAC Name

furan-2-yl(thiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLCJGKJDFRBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397185
Record name 2-Furyl(2-thienyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furyl(2-thienyl)methanone

CAS RN

20409-51-2
Record name 2-Furyl(2-thienyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CJ Leach, BJ Tabner - Journal of the Chemical Society, Perkin …, 1986 - pubs.rsc.org
… The radical anions of di-2-furyl- (1 ) and 2-furyl-2-thienyl-methanone (2) have been prepared by electrochemical reduction in dimethylformamide, acetonitrile, and dimethyl sulphoxide. …
Number of citations: 3 pubs.rsc.org
G Mlostoń, K Urbaniak, K Gębicki… - Heteroatom …, 2014 - Wiley Online Library
A series of phenyl/hetaryl and bishetaryl thioketones have been prepared via oxygen/sulfur exchange of the corresponding ketones by treatment with Lawesson's reagent. The …
Number of citations: 36 onlinelibrary.wiley.com
B Xin, Y Zhang, K Cheng - Synthesis, 2007 - thieme-connect.com
The palladium (II) chloride catalyzed cross-coupling of arylboronic acids with carboxylic anhydrides or acyl chlorides in water in the presence of various surfactants is described. The …
Number of citations: 24 www.thieme-connect.com

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